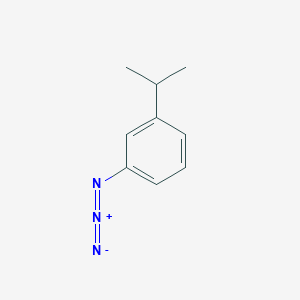

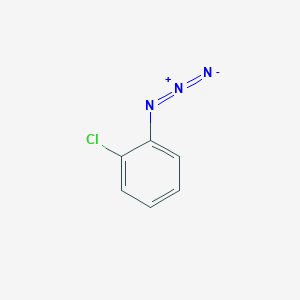

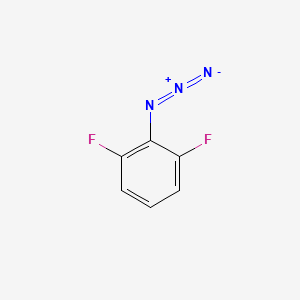

苯,2-叠氮基-1,3-二氟-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzene, 2-azido-1,3-difluoro- (2-azido-1,3-difluoro-benzene, or 2-azido-1,3-difluorobenzene, hereinafter referred to as “2-azido-1,3-difluorobenzene”) is an organic compound that is widely used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 124 °C and a melting point of -90 °C. The chemical formula of 2-azido-1,3-difluorobenzene is C6H3F2N3. This compound is widely used in the synthesis of a variety of organic compounds such as dyes, pharmaceuticals, and other materials.

科学研究应用

叠氮基衍生亚胺的分子间插入

Banks 和 Madany (1985) 在叠氮化学领域的研究所探索了各种全氟叠氮化物的热解,包括与苯,2-叠氮基-1,3-二氟-相关的那些。他们发现,当这些化合物在 1,3,5-三甲基苯中热分解时,会产生高产率的二芳胺,表明这些叠氮化物在合成化学中的潜在用途 (Banks 和 Madany,1985)。

叠氮化合物的感光反应性

D'Auria 等人(2009 年)研究了类似于苯,2-叠氮基-1,3-二氟-的叠氮化合物的感光反应性。他们的研究表明,直接照射这些化合物会产生中间亚胺的产物,这对于理解类似叠氮化合物的感光反应性非常有用 (D'Auria 等人,2009)。

离子液体-苯混合物

Deetlefs 等人(2005 年)研究了含有苯和六氟磷酸 1,3-二甲基咪唑鎓的液体混合物的结构。他们发现,苯的存在会显著改变离子液体的结构,这与理解苯衍生物在离子液体混合物中的相互作用有关 (Deetlefs 等人,2005)。

取代喹啉的合成

Huo、Gridnev 和 Yamamoto (2010) 开发了一种通过类似于 1-叠氮基-2-(2-炔丙基)苯的化合物的亲电环化合成取代喹啉的策略。该方法显示了使用叠氮基苯衍生物合成复杂有机分子的潜力 (Huo、Gridnev 和 Yamamoto,2010)。

由环己烷衍生物形成苯

Liu 等人(2001 年)发现,苯在室温下由一种新型的 1,3,5-顺式-三取代环己烷形成,这表明苯的衍生物(如 2-叠氮基-1,3-二氟-)在特定条件下可能具有导致苯形成的独特反应性 (Liu 等人,2001)。

作用机制

Target of Action

2-Azido-1,3-difluorobenzene is primarily used in the synthesis of organic azides from primary amines . It serves as a key reagent in the diazo-transfer reaction, which is a crucial step in the synthesis of various organic compounds .

Mode of Action

The compound interacts with primary amines to facilitate the diazo-transfer reaction . This reaction is metal-free and results in the formation of organic azides . The choice of base is important in the diazo-transfer reaction .

Biochemical Pathways

The diazo-transfer reaction involving 2-azido-1,3-difluorobenzene is a key step in the synthesis of various organic compounds . These organic azides can then participate in further reactions, leading to the formation of a wide range of biologically active molecules.

Result of Action

The primary result of the action of 2-azido-1,3-difluorobenzene is the formation of organic azides from primary amines . These organic azides are versatile intermediates in organic synthesis and can be used to produce a variety of biologically active compounds.

Action Environment

The efficacy and stability of 2-azido-1,3-difluorobenzene in the diazo-transfer reaction can be influenced by several factors. The choice of base is one such factor, with stronger bases like alkylamine or DBU being more appropriate for the reaction of nucleophilic primary amines . Additionally, the reaction is typically carried out under controlled temperature conditions to ensure safety and efficiency .

属性

IUPAC Name |

2-azido-1,3-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2N3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVKWBQVANKPLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N=[N+]=[N-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468850 |

Source

|

| Record name | Benzene, 2-azido-1,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 2-azido-1,3-difluoro- | |

CAS RN |

102284-85-5 |

Source

|

| Record name | Benzene, 2-azido-1,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。